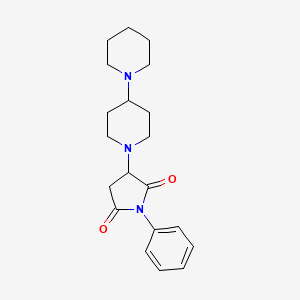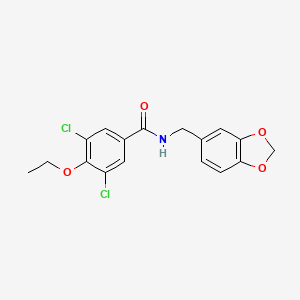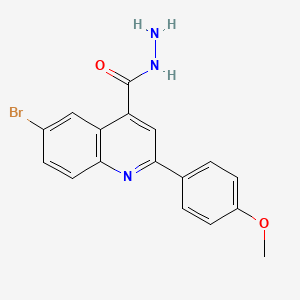
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione (BPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPP is a cyclic derivative of the amino acid proline and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the modulation of neurotransmitter activity. This compound has been found to bind to the dopamine and glutamate receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been found to inhibit the reuptake of dopamine, which can lead to increased dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been found to increase the levels of dopamine and glutamate in the brain, which can lead to increased motivation and reward. This compound has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been found to have a neuroprotective effect in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione in lab experiments is its ability to modulate the activity of dopamine and glutamate receptors, which are involved in a range of physiological processes. This compound has also been found to have anxiolytic and antidepressant effects in animal models, which can be useful in studying the mechanisms underlying these conditions. One limitation of using this compound in lab experiments is its potential toxicity and side effects, which can be dose-dependent.
将来の方向性
There are several potential directions for future research on 3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione. One area of research is the development of more selective and potent derivatives of this compound that can be used to study the specific mechanisms underlying its effects. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of psychiatric and neurological disorders. Finally, further research is needed to better understand the potential toxicity and side effects of this compound, which can inform the safe use of this compound in lab experiments.
合成法
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the condensation of 1,4-dipiperidinyl-2-butanone with phenylsuccinic anhydride. Another method involves the reaction of 1,4-dipiperidinyl-2-butanone with phenylsuccinic acid in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then treated with acetic anhydride to yield this compound.
科学的研究の応用
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione has been found to exhibit a range of potential applications in scientific research. One area of research where this compound has been studied is in the field of neuroscience. This compound has been found to have a modulatory effect on the activity of dopamine and glutamate receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
1-phenyl-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19-15-18(20(25)23(19)17-7-3-1-4-8-17)22-13-9-16(10-14-22)21-11-5-2-6-12-21/h1,3-4,7-8,16,18H,2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSDQQGJJDATQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-benzofuran-2-carboxamide](/img/structure/B6077716.png)
![4-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B6077743.png)
![N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6077751.png)
![7-(cyclopropylmethyl)-2-[(5-ethyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077755.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B6077759.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6077770.png)
![methyl 5-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-5-oxopentanoate](/img/structure/B6077783.png)

![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6077790.png)

![4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6077812.png)
![11-(2-furyl)-N-(2-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6077815.png)
![{3-(4-fluorobenzyl)-1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B6077816.png)
![3-[2-(4-fluoro-3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6077817.png)